2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common approach is the reaction of a suitable spirocyclic precursor with chloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one
- 2-Amino-1-(7-(iodomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one
Uniqueness
2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one is unique due to its specific chloromethyl group, which imparts distinct reactivity and potential biological activities compared to its bromomethyl and iodomethyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H25ClN2O |
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Molecular Weight |
272.81 g/mol |
IUPAC Name |
2-amino-1-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H25ClN2O/c1-10(2)12(16)13(18)17-6-5-14(9-17)4-3-11(7-14)8-15/h10-12H,3-9,16H2,1-2H3 |
InChI Key |
ZMJWYIZCNOYBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCC(C2)CCl)N |
Origin of Product |
United States |
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